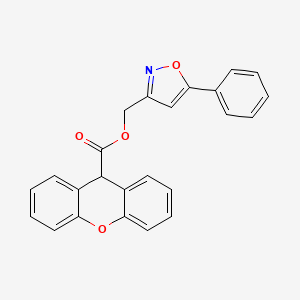

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate

Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate is a heterocyclic compound featuring a 1,2-oxazole ring substituted at the 5-position with a phenyl group, linked via a methyl ester to a xanthene scaffold. This structure combines aromaticity (xanthene) with a nitrogen-oxygen heterocycle (1,2-oxazole), which is associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties. The compound’s unique architecture positions it within a broader class of oxazole and xanthene derivatives, necessitating comparative studies to elucidate its structural and functional distinctiveness.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c26-24(27-15-17-14-22(29-25-17)16-8-2-1-3-9-16)23-18-10-4-6-12-20(18)28-21-13-7-5-11-19(21)23/h1-14,23H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWLIANSPIKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate typically involves the reaction of 5-phenyl-1,2-oxazole with 9H-xanthene-9-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Motifs

- 1,2-Oxazole vs.

Substituent Effects :

The phenyl group at the 5-position of the oxazole ring (target compound) contrasts with carbazole () or benzocyclohepten () substituents in analogous structures. These substituents influence steric bulk and π-π stacking interactions, critical for receptor binding in bioactive compounds.

Table 1: Structural Features of Analogous Compounds

Reaction Pathways

- Target Compound : Synthesis likely involves condensation of 5-phenyl-1,2-oxazole-3-carboxylic acid with xanthene-9-ol, though explicit details are unavailable in the provided evidence.

- 1,3,4-Oxadiazole Derivatives () : Synthesized via cyclization of acetohydrazides with acetic anhydride, yielding moderate-to-high antimicrobial activity.

- 1,2,4-Oxadiazole Derivatives () : Utilized cesium carbonate as a base for esterification, highlighting the role of mild conditions in preserving sensitive functional groups.

Antimicrobial Potential

- 1,3,4-Oxadiazole Derivatives : Compounds 4b, 4d, and 4e () demonstrated significant activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL), attributed to the carbazole moiety’s planar structure enhancing DNA intercalation.

- However, empirical data are lacking.

Structural Characterization Techniques

- X-ray Crystallography : Tools like SHELXL and ORTEP-3 were pivotal in resolving bond lengths and angles in analogous compounds (e.g., ). For instance, C–C bond lengths in 1,2-oxazole derivatives typically range from 1.35–1.45 Å, while N–O bonds average 1.36 Å, consistent with resonance stabilization.

- Spectroscopic Methods : ¹H/¹³C NMR and IR () confirmed functional groups, with oxazole protons resonating at δ 7.8–8.2 ppm.

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The structure of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate can be described as follows:

- Molecular Formula : C₁₈H₁₅N₁O₃

- IUPAC Name : (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate

This compound features an oxazole ring connected to a xanthene backbone, which is known for its fluorescent properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Synthesis

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate typically involves the formation of the oxazole ring followed by its attachment to the xanthene backbone. Common methods include:

- Cycloaddition Reactions : Often catalyzed by metals such as copper (I) or ruthenium (II).

- Esterification : The carboxylic acid group of the xanthene moiety is esterified with the oxazole derivative.

The biological activity of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer pathways.

- Receptor Modulation : It acts as a positive allosteric modulator for specific receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate moderate to high cytotoxicity against several types of cancer cells.

Case Study Data

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| HL-60 (Leukemia) | 28 | Moderate |

| NCI H292 (Lung) | 42.1 | Moderate |

| HT29 (Colon) | Not significant | Low |

These findings suggest that the compound may selectively target certain cancer cell types while exhibiting lower activity against others.

Additional Biological Activities

Other potential biological activities include:

- Antimicrobial Activity : Preliminary tests indicate that the compound may possess antimicrobial properties.

- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, although further research is needed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-phenyl-1,2-oxazol-3-yl)methyl 9H-xanthene-9-carboxylate, it is useful to compare it with related compounds.

This comparison highlights the distinct biological profiles and potential applications of different derivatives within the same chemical family.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.